molecular formula C22H21NO4 B10873083 ethyl 1,2-dimethyl-5-{[(2E)-3-phenylprop-2-enoyl]oxy}-1H-indole-3-carboxylate

ethyl 1,2-dimethyl-5-{[(2E)-3-phenylprop-2-enoyl]oxy}-1H-indole-3-carboxylate

Cat. No.: B10873083
M. Wt: 363.4 g/mol
InChI Key: RGRLMHBEAWURAY-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 5-(CINNAMOYLOXY)-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE is a synthetic organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-(CINNAMOYLOXY)-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture with a strong acid catalyst such as sulfuric acid or methanesulfonic acid to drive the esterification to completion .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-(CINNAMOYLOXY)-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to halogenated or nitrated indole derivatives .

Scientific Research Applications

ETHYL 5-(CINNAMOYLOXY)-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 5-(CINNAMOYLOXY)-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 5-(HYDROXY)-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE
  • ETHYL 5-(METHOXY)-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE
  • ETHYL 5-(BENZOYLOXY)-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE

Uniqueness

ETHYL 5-(CINNAMOYLOXY)-1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLATE is unique due to the presence of the cinnamoyloxy group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s reactivity and potential biological activities compared to similar compounds .

Properties

Molecular Formula

C22H21NO4

Molecular Weight

363.4 g/mol

IUPAC Name

ethyl 1,2-dimethyl-5-[(E)-3-phenylprop-2-enoyl]oxyindole-3-carboxylate

InChI

InChI=1S/C22H21NO4/c1-4-26-22(25)21-15(2)23(3)19-12-11-17(14-18(19)21)27-20(24)13-10-16-8-6-5-7-9-16/h5-14H,4H2,1-3H3/b13-10+

InChI Key

RGRLMHBEAWURAY-JLHYYAGUSA-N

Isomeric SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)/C=C/C3=CC=CC=C3)C)C

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C=CC3=CC=CC=C3)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.